1-(1,3,4-Thiadiazol-2-YL)piperazine

Descripción general

Descripción

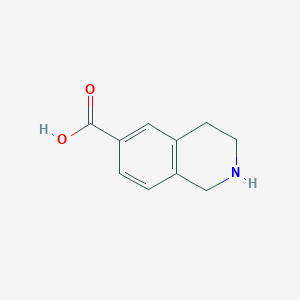

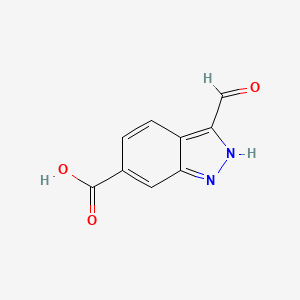

1-(1,3,4-Thiadiazol-2-YL)piperazine is a compound that features a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is known for its broad and potent activity, making it a pharmacologically significant scaffold .

Synthesis Analysis

The synthesis of 1-(1,3,4-Thiadiazol-2-YL)piperazine and its derivatives has been a subject of extensive research. For instance, a series of 1- [1,2,4-triazol-3-yl] and 1- [1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo [c]thiophen-4 (5H)ones were synthesized and tested for their antimicrobial activity .Molecular Structure Analysis

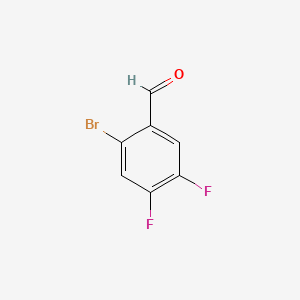

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .Chemical Reactions Analysis

The chemical reactions involving 1-(1,3,4-Thiadiazol-2-YL)piperazine are diverse. For instance, halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been utilized in the synthesis of novel structures with potential antibacterial properties. Research indicates that derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains .

Antioxidant Properties

Studies have synthesized new classes of N-substituted-2-amino-1,3,4-thiadiazoles, which include the compound , demonstrating notable antioxidant activities .

Antitumor Evaluation

The compound has been evaluated for its cytotoxic effects on different cancer cell lines, including leukemia and cervical carcinoma cells, showing promising antitumor properties .

Chemical Synthesis

It serves as a precursor in chemical syntheses, contributing to the development of new pharmaceutical agents and research chemicals .

Antimicrobial Activity

Synthesis involving this compound has led to the creation of substances with antimicrobial activity, expanding its potential use in combating infections .

Synthesis of Derivatives

The compound is used as a starting material for synthesizing various derivatives with potential as antimicrobial agents, showcasing its versatility in drug development .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(1,3,4-Thiadiazol-2-YL)piperazine is the bacterial enzyme enoyl acyl carrier protein reductase (ENR) . This enzyme plays a vital role in fatty acid biosynthesis and is conserved across many bacterial species .

Mode of Action

1-(1,3,4-Thiadiazol-2-YL)piperazine interacts with its target, ENR, by binding to the active site of the enzyme . The binding modes with the active site of ENR from E. coli showed very good scores, ranging from -6.1090 to -9.6184 kcal/mol . This interaction results in the inhibition of the enzyme, disrupting the fatty acid biosynthesis pathway in bacteria .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway, specifically the elongation cycle . ENR is utilized in the last step of this cycle, which involves the reduction of enoyl-acyl carrier proteins to the fully saturated acyl-acyl carrier protein species . By inhibiting ENR, 1-(1,3,4-Thiadiazol-2-YL)piperazine disrupts this process, leading to downstream effects on bacterial growth and survival .

Result of Action

The antimicrobial results indicated that the tested compounds showed significant antibacterial activity against gram-negative strains, especially E. coli, relative to gram-positive bacteria . This suggests that the molecular and cellular effects of the compound’s action result in effective antibacterial activity.

Propiedades

IUPAC Name |

2-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAQTZHPPPUQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603925 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3,4-Thiadiazol-2-YL)piperazine | |

CAS RN |

72396-58-8 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)